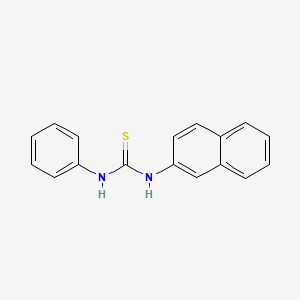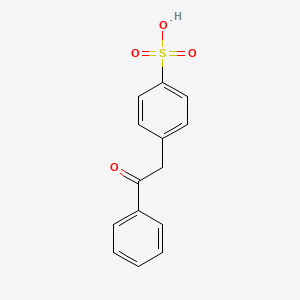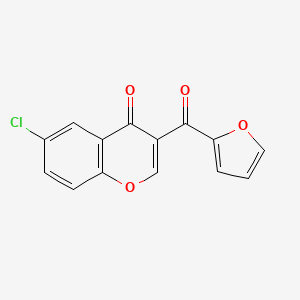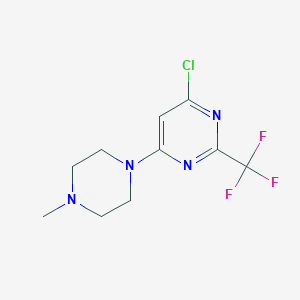
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a morpholine ring attached to a quinoline core, which is further substituted with a methyl group at the 2-position and a nitro group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline, which is then nitrated to introduce the nitro group at the 8-position.
Formation of the Morpholine Ring: The nitrated quinoline derivative is then reacted with morpholine under appropriate conditions to form the final product.
A common synthetic route involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysts and specific reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-8-nitroquinoline: Lacks the morpholine ring but shares the quinoline core with similar substitution patterns.
4-(2-Methylquinolin-5-yl)morpholine: Lacks the nitro group but has a similar structure.
8-Nitroquinoline: Lacks both the methyl and morpholine groups but retains the nitroquinoline core.
Uniqueness
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is unique due to the presence of both the morpholine ring and the specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1330750-99-6 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-(2-methyl-8-nitroquinolin-5-yl)morpholine |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-11-12(16-6-8-20-9-7-16)4-5-13(17(18)19)14(11)15-10/h2-5H,6-9H2,1H3 |
Clé InChI |
WIESUWXKMGHWLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C=C1)N3CCOCC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)


![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)


![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)





